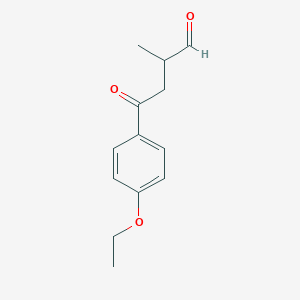![molecular formula C22H16 B12540148 1-[2-(Naphthalen-1-yl)ethenyl]azulene CAS No. 652142-05-7](/img/structure/B12540148.png)
1-[2-(Naphthalen-1-yl)ethenyl]azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Naphthalen-1-yl)ethenyl]azulene is a chemical compound that features a unique structure combining azulene and naphthalene moieties. Azulene is known for its deep blue color, while naphthalene is a well-known aromatic hydrocarbon. The combination of these two structures results in a compound with interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Naphthalen-1-yl)ethenyl]azulene typically involves the reaction of naphthalen-1-yl derivatives with azulene under specific conditions. One common method involves the use of a Grignard reagent derived from naphthalen-1-yl bromide, which is then reacted with azulene in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Naphthalen-1-yl)ethenyl]azulene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the naphthalene and azulene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl carboxylic acids, while reduction could produce naphthalen-1-yl alcohols.
Aplicaciones Científicas De Investigación
1-[2-(Naphthalen-1-yl)ethenyl]azulene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1-[2-(Naphthalen-1-yl)ethenyl]azulene depends on its specific application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to various biological effects. The compound’s unique structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Naphthalen-2-yl)ethenyl]azulene: Similar structure but with the naphthalene moiety attached at a different position.
Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures but different functional groups.
Azulene derivatives: Compounds with azulene as the core structure but different substituents.
Uniqueness
1-[2-(Naphthalen-1-yl)ethenyl]azulene is unique due to the combination of azulene and naphthalene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
652142-05-7 |
|---|---|
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-(2-azulen-1-ylethenyl)naphthalene |
InChI |
InChI=1S/C22H16/c1-2-7-18-13-15-20(22(18)11-3-1)16-14-19-10-6-9-17-8-4-5-12-21(17)19/h1-16H |
Clave InChI |
LGRAWMPRCJSION-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
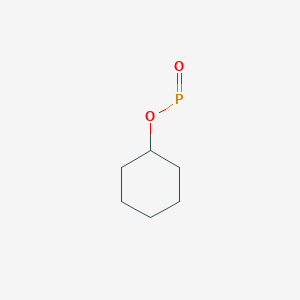
![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)

![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
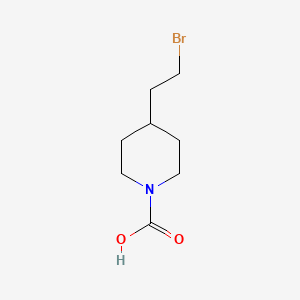
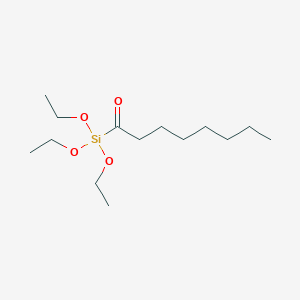
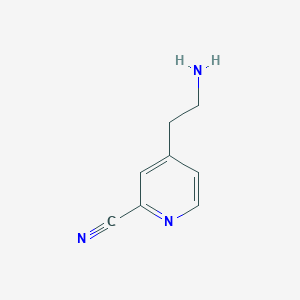
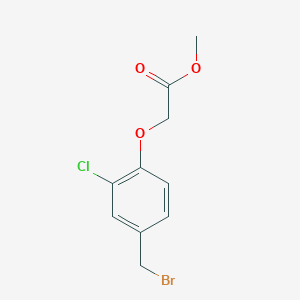
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
